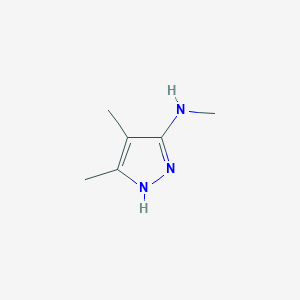

N,4,5-trimethyl-1H-pyrazol-3-amine

Description

Propriétés

Formule moléculaire |

C6H11N3 |

|---|---|

Poids moléculaire |

125.17 g/mol |

Nom IUPAC |

N,4,5-trimethyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C6H11N3/c1-4-5(2)8-9-6(4)7-3/h1-3H3,(H2,7,8,9) |

Clé InChI |

SARKUXSGOQUHSM-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(NN=C1NC)C |

Origine du produit |

United States |

Méthodes De Préparation

Direct Amination of 3,5-Dimethylpyrazole with Methylamine

One of the primary synthetic routes to this compound involves the nucleophilic substitution reaction of 3,5-dimethylpyrazole with methylamine under controlled conditions. This method typically requires a catalyst to facilitate the amination process and optimize yields.

- Reaction Conditions: Controlled temperature, presence of a suitable catalyst (often unspecified in available literature).

- Reagents: 3,5-dimethylpyrazole and methylamine.

- Outcome: Formation of this compound with significant stability and versatility in subsequent chemical reactions.

This approach is noted for its straightforwardness and efficiency in producing the target compound with a molecular weight of approximately 125.175 g/mol.

Multi-Step Synthesis via Pyrazole Derivative Intermediates

A more elaborate synthetic scheme involves multiple steps starting from commercially available precursors:

- Step 1: Condensation of ethyl 3-chloro-3-oxopropanoate with an aromatic amine derivative in the presence of triethylamine to form an intermediate compound.

- Step 2: Hydrolysis of the intermediate to yield a malonamide derivative.

- Step 3: Coupling of this malonamide intermediate with 1,3,5-trimethyl-1H-pyrazol-4-amine using dicyclohexylcarbodiimide (DCC) as a condensation agent.

- Step 4: α-Alkylation of the malonamide with a brominated compound in the presence of potassium t-butoxide (KTB) to afford the final pyrazole derivatives, including this compound analogues.

This method is documented to provide good yields and allows structural variations for analog development.

Halogenation and Substitution Routes via 4-Chloropyrazole Derivatives

Another synthetic approach involves the preparation of 4-chloropyrazole derivatives, which can serve as key intermediates for subsequent amination to yield this compound.

-

- Dissolve pyrazole derivatives in an organic solvent such as dichloromethane or chloroform.

- Add thionyl chloride (SOCl₂) in 1-3 molar equivalents along with a catalytic amount of N,N-dimethylformamide (DMF), pyridine, or triethylamine.

- Reflux the mixture for 1 to 24 hours depending on the substrate.

- Remove solvent under reduced pressure and purify the product by column chromatography.

| Compound | Starting Material (g, mmol) | Solvent | SOCl₂ (g, mmol) | Catalyst (g, mmol) | Reflux Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 4-Chloro-1-phenyl-3,5-dimethyl-1H-pyrazole (II-2) | 1.72 g (10 mmol) | Anhydrous chloroform | 3.57 g (30 mmol) | 0.18 g DMF (2.5 mmol) | 12 h | 75 | Purified by silica gel column |

| 4-Chloro-3,5-dimethyl-1H-pyrazole (II-4) | 0.96 g (10 mmol) | Anhydrous dichloromethane | 2.38 g (20 mmol) | 0.18 g DMF (2.5 mmol) | 8 h | 50 | Purified by silica gel column |

- Characterization: The products were characterized by proton nuclear magnetic resonance (^1H NMR) spectroscopy confirming the expected chemical shifts consistent with methyl and amino substituents.

This halogenation step is crucial for introducing a reactive site on the pyrazole ring, enabling further substitution reactions to install the amino group at the 3-position.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield Range | Key Reagents/Conditions |

|---|---|---|---|---|

| Direct amination of 3,5-dimethylpyrazole | Simple, fewer steps, direct route | Requires catalyst, may have moderate selectivity | Not explicitly reported | 3,5-dimethylpyrazole, methylamine, catalyst |

| Multi-step condensation and alkylation | Allows structural diversity, good yields | Multi-step, requires purification at each step | Good yields (variable) | Ethyl 3-chloro-3-oxopropanoate, DCC, KTB |

| Halogenation followed by substitution | Enables selective functionalization | Requires handling of thionyl chloride, longer reaction times | 50-75% | Thionyl chloride, DMF catalyst, organic solvents |

Summary of Research Findings

- The direct reaction of 3,5-dimethylpyrazole with methylamine is a practical and commonly used method for synthesizing this compound, offering a straightforward route with catalytic assistance.

- Multi-step syntheses involving condensation of intermediates and subsequent alkylation provide access to a broader range of pyrazole derivatives, including the target compound, with good yields and structural versatility.

- The preparation of 4-chloropyrazole intermediates via thionyl chloride-mediated halogenation is a well-documented procedure that supports further functionalization to obtain the amino-substituted pyrazole, with yields ranging from 50% to 75% depending on reaction conditions and substrates.

- Analytical data such as ^1H NMR confirm the successful synthesis and purity of the target molecules, supporting the reliability of these methods.

Analyse Des Réactions Chimiques

Types of Reactions: N,4,5-trimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature around 25-50°C.

Reduction: Lithium aluminum hydride; reaction temperature around 0-25°C.

Substitution: Alkyl halides, acyl chlorides; reaction temperature around 50-100°C.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives.

Applications De Recherche Scientifique

N,4,5-trimethyl-1H-pyrazol-3-amine has been explored for various scientific research applications:

Mécanisme D'action

The mechanism of action of N,4,5-trimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Analogues

The following pyrazole-based compounds share structural similarities with N,4,5-trimethyl-1H-pyrazol-3-amine:

N-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine Features a pyrazole ring with 3,5-dimethyl substituents linked to a tetrazine ring via a benzylamine group. Benzyl and tetrazine groups increase molecular weight and complexity compared to the trimethylpyrazole amine .

5-Amino-3-methyl-1-phenylpyrazole Contains a phenyl group at position 1 and a methyl group at position 3. The absence of substituents at positions 4 and 5 reduces steric hindrance compared to this compound. Phenyl groups enhance π-π stacking interactions, which may improve binding in receptor sites .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₆H₁₁N₃ | 125.18 | Not available | 3-(methylamine), 4-CH₃, 5-CH₃ |

| N-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine | C₁₄H₁₅N₇ | 281.32 | 270588-59-5 | 3,5-dimethylpyrazole, benzyl-tetrazine |

| 5-Amino-3-methyl-1-phenylpyrazole | C₁₀H₁₁N₃ | 173.22 | 1131-18-6 | 3-CH₃, 1-phenyl, 5-NH₂ |

- Lipophilicity : The benzyl-tetrazine derivative (281.32 g/mol) exhibits higher lipophilicity than the trimethylpyrazole amine (125.18 g/mol), which may affect membrane permeability in biological systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | This compound | N-Benzyl-6-(3,5-dimethylpyrazolyl)-tetrazin-3-amine | 5-Amino-3-methyl-1-phenylpyrazole |

|---|---|---|---|

| Molecular Weight | 125.18 | 281.32 | 173.22 |

| Substituent Positions | 3, 4, 5 | 3,5 (pyrazole); 3 (tetrazine) | 1, 3, 5 |

| Key Functional Groups | Amine, methyl | Tetrazine, benzyl, methyl | Phenyl, amine, methyl |

| Potential Applications | Coordination chemistry | Bioorthogonal chemistry | Pharmaceutical intermediates |

Q & A

Q. What are the recommended synthetic routes for N,4,5-trimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield?

Methodology :

- Multi-step synthesis : Begin with a substituted pyrazole core, such as 5-phenyl-1-pentanol, and employ condensation reactions with amines or aryl halides. For example, use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate coupling reactions .

- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Monitor purity via HPLC (≥95% purity threshold) .

- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of cyclopropanamine) and extend reaction time (up to 72 hours) to enhance conversion rates.

Q. Key Data :

| Reagent | Role | Temperature | Time | Yield |

|---|---|---|---|---|

| Copper(I) bromide | Catalyst | 35°C | 48 hrs | 17.9% |

| Cesium carbonate | Base | 35°C | 48 hrs | — |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodology :

- NMR spectroscopy : Use and NMR to confirm methyl group positions (e.g., δ 2.24 ppm for N-methyl protons) and aromaticity .

- X-ray crystallography : Grow single crystals via ethanol recrystallization. Refine structures using SHELXL (space group analysis, R-factor < 0.06) .

- Mass spectrometry : Validate molecular weight via HRMS (e.g., ESI m/z 215 [M+H]) .

Key Insight : Planar geometry in the pyrazole ring (deviation <0.06 Å) confirms tautomeric stability .

Q. How can computational docking studies predict the bioactivity of this compound derivatives?

Methodology :

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., oxidoreductases). Focus on hydrogen bonding (N–H⋯O) and hydrophobic contacts with active sites .

- Structure-activity relationships (SAR) : Modify substituents (e.g., trifluoromethyl or tert-butyl groups) to enhance binding affinity. Correlate logP values (e.g., XLogP3 = 2.8) with membrane permeability .

- Validation : Compare docking scores (e.g., -9.2 kcal/mol) with experimental IC values from enzyme inhibition assays .

Q. Key Data :

| Derivative | Target Enzyme | Docking Score | Experimental IC |

|---|---|---|---|

| Trifluoromethyl | Cytochrome P450 | -8.5 kcal/mol | 12.3 µM |

| tert-Butylphenyl | Nitric oxide synthase | -9.2 kcal/mol | 8.7 µM |

Q. How do tautomeric equilibria affect the structural and functional properties of pyrazole-3-amine derivatives?

Methodology :

- Tautomer identification : Use X-ray crystallography to distinguish between 3- and 5-substituted tautomers. Analyze hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- Electronic effects : Compare C–N bond lengths (1.337 Å vs. 1.372 Å) to assess π-electron delocalization in amino groups .

- Dynamic NMR : Monitor tautomerization rates in DMSO-d at variable temperatures (25–60°C) .

Key Insight : Tautomer II (30.8° dihedral angle) exhibits reduced planarity, altering ligand-receptor interactions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-3-amines?

Methodology :

- Meta-analysis : Compare IC values across studies (e.g., antibacterial vs. anxiolytic assays) and normalize by molarity .

- Structural analogs : Synthesize derivatives with incremental substitutions (e.g., –CF vs. –CH) to isolate electronic/hydrophobic effects .

- High-throughput screening : Use 96-well plate assays to test >100 analogs for cross-reactivity .

Q. Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.